REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([CH2:9][C:10]([OH:12])=[O:11])=[C:4]([F:13])[CH:3]=1.[N+]([C:17]1[CH:22]=CC=C[CH:18]=1)([O-])=O.OS(O)(=O)=O.[OH-].[Na+].Cl>OCC(CO)O.CO>[F:13][C:4]1[C:5]([CH2:9][C:10]([OH:12])=[O:11])=[C:6]([F:8])[CH:7]=[C:2]2[C:3]=1[CH:18]=[CH:17][CH:22]=[N:1]2 |f:3.4|
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=C1)F)CC(=O)O)F
|
Name
|
ferrous sulphate
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.05 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
solvent
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to RT
|
Type
|
TEMPERATURE
|
Details
|
heated at 110° C. for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
TEMPERATURE
|
Details
|
The precipitate was refluxed with methanol
|
Type
|
FILTRATION
|
Details
|
filtered under hot conditions
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C=CC=NC2=CC(=C1CC(=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 43.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |